Lexithromycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H70N2O13 |

|---|---|

Molecular Weight |

763.0 g/mol |

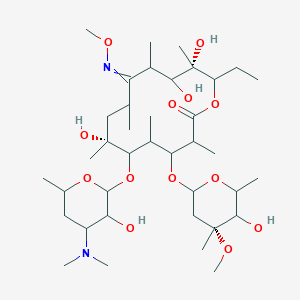

IUPAC Name |

trans-(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,35?,36-,37-,38-/m1/s1 |

InChI Key |

HPZGUSZNXKOMCQ-LOHOYKKFSA-N |

Isomeric SMILES |

CCC1[C@@](C(C(C(=NOC)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Lexithromycin: A Technical Guide to its Derivation from Erythromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. This document outlines the chemical transformations involved, presents experimental protocols for key reactions, and summarizes quantitative data. Furthermore, it includes diagrams of the synthetic pathway and relevant biological signaling pathways to provide a comprehensive resource for professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound, chemically known as Erythromycin 9-(O-methyloxime), is a derivative of Erythromycin A, a well-known macrolide antibiotic. The modification at the C9 ketone position of the erythronolide ring is a common strategy to improve the acid stability and pharmacokinetic profile of erythromycin. This compound is synthesized through a two-step process starting from Erythromycin A: oximation of the C9 ketone followed by O-methylation of the resulting oxime.

Synthesis of this compound from Erythromycin A

The conversion of Erythromycin A to this compound involves two primary chemical steps:

-

Formation of Erythromycin A 9-Oxime: The carbonyl group at the C9 position of erythromycin is converted to an oxime.

-

O-methylation of Erythromycin A 9-Oxime: The hydroxyl group of the newly formed oxime is methylated to yield this compound.

Step 1: Synthesis of Erythromycin A 9-Oxime

The reaction of Erythromycin A with a hydroxylamine derivative under acidic conditions yields Erythromycin A 9-oxime. The formation of the E-isomer is crucial as it is the active species for further synthesis of macrolide antibiotics.

Reaction Scheme:

Caption: Synthesis of Erythromycin A 9-Oxime from Erythromycin A.

Experimental Protocol: Synthesis of Erythromycin A 9-Oxime

This protocol is adapted from the process described in US Patent 5,808,017 A.[1]

-

Materials:

-

Erythromycin A (50 g)

-

Isopropanol (100 ml)

-

50% aqueous hydroxylamine (42.5 g)

-

Acetic acid (16.3 g)

-

Isopropyl acetate (150 ml)

-

4N Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve Erythromycin A in isopropanol in a reaction vessel.

-

Add the aqueous hydroxylamine solution to the stirred mixture.

-

Add acetic acid to the mixture. A clear solution should form.

-

Heat the reaction mixture to 50°C and maintain this temperature until the reaction is complete, monitoring by a suitable method like thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Add isopropyl acetate to the mixture.

-

While stirring vigorously, adjust the pH to ≥ 11.0 by adding 4N NaOH solution.

-

Separate the organic layer, wash it with a dilute caustic solution, and then concentrate it to dryness to yield crude Erythromycin A 9-oxime.

-

-

Purification: The crude product can be purified by crystallization.

-

Dissolve the dried, crude Erythromycin A 9-oxime in an appropriate solvent to form a homogeneous solution.

-

Cool the solution to induce crystallization.

-

Filter the crystals and dry them.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Erythromycin A | [1] |

| Product | Erythromycin A 9-Oxime | [1] |

| Solvent | Isopropanol | [1] |

| Catalyst | Acetic Acid | [1] |

| Temperature | 50°C | [1] |

| E/Z Isomeric Ratio | > 6.0 | [1] |

Step 2: O-methylation of Erythromycin A 9-Oxime to this compound

The final step in the synthesis is the O-methylation of the Erythromycin A 9-oxime. This is a standard Williamson ether synthesis where the oxime's hydroxyl group is deprotonated by a base to form an oximate anion, which then acts as a nucleophile to attack a methylating agent.

Reaction Scheme:

Caption: O-methylation of Erythromycin A 9-Oxime to yield this compound.

Experimental Protocol: O-methylation of Erythromycin A 9-Oxime

A specific literature protocol for the O-methylation of Erythromycin A 9-oxime to this compound was not found in the provided search results. The following is a general procedure based on standard organic chemistry principles for the O-alkylation of oximes.

-

Materials:

-

Erythromycin A 9-oxime

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve Erythromycin A 9-oxime in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the base to the solution to deprotonate the oxime hydroxyl group.

-

Stir the mixture at low temperature for a period to ensure complete formation of the oximate anion.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

-

Purification: The crude product can be purified using column chromatography on silica gel.

Quantitative Data:

Experimental Workflows

The overall workflow for the synthesis and analysis of this compound can be visualized as follows:

References

Lexithromycin: A Technical Overview of a Semi-Synthetic Macrolide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available scientific information regarding the chemical structure and properties of Lexithromycin. Despite extensive searches of publicly available scientific literature and chemical databases, detailed experimental protocols and comprehensive quantitative data for this compound remain scarce. Much of the readily accessible information pertains to structurally related macrolide antibiotics, such as Roxithromycin and Erythromycin. This document focuses solely on the information that could be specifically attributed to this compound.

Chemical Identity and Structure

This compound is identified as a semi-synthetic antibiotic derived from erythromycin.[1] Its chemical identity is established by the following identifiers:

| Identifier | Value |

| CAS Number | 53066-26-5[1] |

| Molecular Formula | C38H70N2O13[1] |

| Molecular Weight | 762.97 g/mol [1] |

| Synonyms | Wy-48314[1] |

The chemical structure of this compound can be represented by the following SMILES notation: CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2)--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C)[C@H]2O)--INVALID-LINK--(O)C--INVALID-LINK--=N/OC)C)C[C@@]1(C)O[1]

Due to the limited availability of published data, a definitive 2D or 3D structural diagram of this compound could not be sourced.

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

| Solubility | Data not available |

Mechanism of Action

As a macrolide antibiotic, this compound is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary mechanism involves the binding of the drug to the 50S subunit of the bacterial ribosome, specifically at or near the polypeptide exit tunnel.[1] This binding event physically obstructs the nascent polypeptide chain, leading to a premature termination of translation and ultimately inhibiting bacterial growth.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the generalized mechanism of protein synthesis inhibition by macrolide antibiotics, including this compound.

Caption: Generalized signaling pathway of protein synthesis inhibition by this compound.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the surveyed public literature. For researchers interested in working with macrolide antibiotics, it is recommended to consult general methodologies for related compounds.

General Workflow for Macrolide Characterization

The following diagram outlines a general workflow that would typically be employed for the characterization of a semi-synthetic macrolide like this compound.

Caption: A general experimental workflow for the characterization of a macrolide antibiotic.

Clinical Development

Formulations containing this compound were reportedly tested in clinical trials for the treatment of HIV, but these trials were discontinued.[1] The reasons for the discontinuation are not detailed in the available resources.

Conclusion

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin. While its basic chemical identity and general mechanism of action are known, a comprehensive, in-depth technical guide is challenging to compile due to the scarcity of specific quantitative data and detailed experimental protocols in the public domain. Researchers and drug development professionals are advised to exercise caution and seek more detailed, proprietary information if considering further development or research on this compound. The information presented here is based on the limited available data and should be considered a preliminary overview.

References

The Antibacterial Spectrum of Roxithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxithromycin, a semi-synthetic macrolide antibiotic, represents a significant advancement in the treatment of various bacterial infections. Structurally derived from erythromycin, it exhibits a broad spectrum of antibacterial activity, encompassing a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. This technical guide provides an in-depth overview of the antibacterial spectrum of roxithromycin, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on its in vitro activity are presented in structured tables for clear comparison, and key biological and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Roxithromycin is a macrolide antibiotic characterized by a 14-membered lactone ring.[1] Its structural modifications from erythromycin result in improved pharmacokinetic properties, including better oral absorption and a longer half-life.[2][3] The antibacterial activity of roxithromycin is well-documented and is comparable to that of erythromycin.[4] It is effective against a variety of pathogens responsible for respiratory tract, skin and soft tissue, and urogenital infections.[2] This guide delves into the specifics of its antibacterial spectrum, providing quantitative data and procedural details for its assessment.

Mechanism of Action

The primary mechanism of action of roxithromycin involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and preventing the elongation of the polypeptide chain.[4] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, although bactericidal effects can be observed at higher concentrations.

Caption: Mechanism of action of roxithromycin.

Antibacterial Spectrum of Activity: In Vitro Data

The in vitro activity of roxithromycin has been evaluated against a wide range of clinically significant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

Roxithromycin demonstrates significant activity against many Gram-positive cocci and bacilli.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | - | - | 1.0 | [5] |

| Streptococcus pneumoniae | - | - | 0.25 | [5] |

| Streptococcus pyogenes (Group A) | - | - | - | [6] |

| Streptococcus agalactiae (Group B) | - | - | - | [4] |

| Corynebacterium sp. | - | - | - | [7] |

Gram-Negative Bacteria

The activity of roxithromycin against Gram-negative bacteria is more variable. It is generally effective against some Gram-negative cocci but less so against many Gram-negative bacilli.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Moraxella catarrhalis | 188 | - | 0.25 | [8] |

| Haemophilus influenzae | 100 | - | 8.0 | [1] |

| Neisseria gonorrhoeae | - | - | - | |

| Bacteroides fragilis | - | - | - | [7] |

Atypical Pathogens

Roxithromycin is notably active against several atypical pathogens, which are common causes of respiratory infections.

| Organism | No. of Strains | MIC Range (µg/mL) | Reference |

| Mycoplasma pneumoniae | - | - | [6] |

| Legionella pneumophila | - | - | [6] |

| Chlamydia trachomatis | - | - | [4] |

| Chlamydia psittaci | - | - | [6] |

| Atypical Mycobacteria | 28 | Varies by species and pH | [9] |

Experimental Protocols

The determination of the in vitro antibacterial activity of roxithromycin is crucial for understanding its efficacy. The following are detailed methodologies for two standard experimental protocols used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

4.1.1. Materials

-

Sterile 96-well microtiter plates

-

Roxithromycin powder

-

Appropriate solvent for roxithromycin

-

Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Pipettes and sterile tips

-

Incubator

4.1.2. Protocol

-

Preparation of Roxithromycin Stock Solution: Prepare a stock solution of roxithromycin by dissolving the powder in a suitable solvent to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the roxithromycin stock solution in the bacterial growth medium directly in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the roxithromycin dilutions. This will bring the final volume in each well to 200 µL and halve the concentration of the antibiotic.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of roxithromycin that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

4.2.1. Materials

-

Roxithromycin powder

-

Appropriate solvent for roxithromycin

-

Sterile agar medium (e.g., Mueller-Hinton Agar)

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Inoculator (e.g., multipoint replicator)

-

Incubator

4.2.2. Protocol

-

Preparation of Roxithromycin-Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of roxithromycin. This is achieved by adding the appropriate volume of the roxithromycin stock solution to molten agar before pouring it into petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10^4 CFU.

-

Controls: Include a control plate with no antibiotic to ensure bacterial growth.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of roxithromycin that prevents the visible growth of the bacteria on the agar surface.

References

- 1. Roxithromycin: review of its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msjonline.org [msjonline.org]

- 5. [In vitro activity of roxithromycin, new semisynthetic macrolide against obligate anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro activity of roxithromycin against respiratory and skin pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of domestic roxithromycin [journal11.magtechjournal.com]

- 9. In vitro activity of roxithromycin against 16 species of atypical mycobacteria and effect of pH on its radiometric MICs - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacokinetics and Pharmacodynamics of Lexithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic engineered for enhanced acid stability and improved pharmacokinetic properties over older agents in its class. This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to serve as a core technical guide for researchers, scientists, and professionals involved in drug development. The information compiled herein is based on a thorough review of preclinical and clinical data, with a focus on quantitative analysis, experimental methodologies, and the underlying mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption, extensive tissue distribution, and a prolonged elimination half-life, which allows for less frequent dosing. The key pharmacokinetic parameters of this compound following oral administration are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Females following a Single 300 mg Oral Dose

| Parameter | Mean ± SD | Unit |

| Absorption | ||

| Cmax (Maximum Plasma Concentration) | 10.13 ± 0.43 | µg/mL |

| tmax (Time to Cmax) | 2.42 ± 0.34 | hours |

| Absorption Half-life (t½a) | 3.04 ± 1.26 | hours |

| Distribution | ||

| Volume of Distribution (Vd) | 1.38 ± 0.55 | L/kg |

| Metabolism & Elimination | ||

| Elimination Half-life (t½β) | 34.95 ± 22.51 | hours |

| Total Body Clearance (ClB) | 0.04 ± 0.01 | L/hr/kg |

| Area Under the Curve (AUC0-∞) | 3.93 ± 3.80 | µg·hr/mL |

Data adapted from a study in healthy adult female volunteers.[1][2]

Pharmacodynamics

The pharmacodynamic properties of this compound encompass its antibacterial mechanism of action and its immunomodulatory effects.

Mechanism of Antibacterial Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][4] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[3][4] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[4]

Immunomodulatory and Anti-inflammatory Effects

Beyond its antimicrobial activity, this compound possesses significant immunomodulatory and anti-inflammatory properties.[3][4][5] These effects are mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Receptor for Advanced Glycation Endproducts (RAGE) pathways.

This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[5] By preventing the degradation of IκB, this compound blocks the nuclear translocation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-8.[5]

This compound has also been observed to modulate the RAGE signaling pathway. RAGE is a multi-ligand receptor implicated in chronic inflammatory conditions. This compound can reduce the expression of RAGE and its ligands, such as calprotectin, thereby attenuating the downstream inflammatory cascade that is often activated in conditions like neutrophilic asthma.[6]

Experimental Protocols

Pharmacokinetic Study: Single-Dose Oral Administration in Healthy Volunteers

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of a single oral dose of this compound.

-

Subject Recruitment and Screening: Healthy adult volunteers are screened based on predefined inclusion and exclusion criteria. All participants provide written informed consent.

-

Dosing: Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 300 mg).

-

Blood Sampling: Blood samples are collected into heparinized tubes at predeterimined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

Plasma Processing and Storage: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Plasma

This protocol provides a general methodology for the quantification of this compound in human plasma.

-

Sample Preparation (Protein Precipitation):

-

To a 500 µL aliquot of plasma, add 1 mL of acetonitrile.

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v), adjusted to a suitable pH.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area of this compound against known concentrations in spiked plasma samples.

-

The concentration of this compound in the study samples is determined by interpolation from the calibration curve.

-

Pharmacodynamic Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of this compound are prepared in CAMHB.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile with rapid absorption and a prolonged half-life, making it a convenient therapeutic option. Its pharmacodynamic activity extends beyond direct antibacterial action to include significant immunomodulatory effects through the inhibition of the NF-κB and RAGE signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this promising macrolide antibiotic. This comprehensive understanding of this compound's PK/PD relationship is essential for optimizing its clinical use and for the development of future anti-infective and anti-inflammatory therapies.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexithromycin: A Technical Overview of a Macrolide's Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin is a semi-synthetic macrolide antibiotic, an O-methyloxime derivative of erythromycin A. Developed with the intent to improve upon the acid stability and pharmacokinetic profile of its parent compound, this compound showed early promise but was ultimately eclipsed by more effective second-generation macrolides, such as roxithromycin. Consequently, its clinical development was not pursued extensively, and detailed public data on its performance remains limited. This guide provides a comprehensive overview of the available technical information regarding the discovery, development, and mechanism of action of this compound, drawing from patent literature and comparative macrolide studies. It also explores its brief investigation in clinical trials for HIV and recent interest in its potential antiviral properties against SARS-CoV-2.

Discovery and Development History

This compound emerged from research efforts in the latter half of the 20th century aimed at overcoming the shortcomings of erythromycin, a foundational macrolide antibiotic discovered in 1952. While effective, erythromycin is known for its poor stability in acidic environments, such as the stomach, leading to gastrointestinal intolerance and variable oral bioavailability.

The core strategy behind the development of this compound was the chemical modification of the C-9 ketone group of the erythronolide A ring. This ketone is involved in an intramolecular degradation reaction in acidic conditions. By converting this ketone to a more stable 9-(O-methyloxime), researchers aimed to enhance the drug's acid stability and improve its lipophilicity for better absorption.[1][2]

While this structural modification did improve stability and in vivo absorption compared to erythromycin, the same chemical rationale was applied to develop roxithromycin, which demonstrated superior properties.[1][2] As a result, research and development focus shifted to roxithromycin and other newer macrolides, and this compound was quickly superseded.[1][2]

Formulations containing this compound were briefly investigated in clinical trials for the treatment of HIV, but these were ultimately discontinued.[3][4][5][6][7] More recently, computational and in vitro studies have explored the potential of this compound as an inhibitor of SARS-CoV-2 entry into cells.[8][9][10][11][12]

Key Milestones in this compound's Development

| Development Stage | Description | Outcome |

| Lead Optimization | Chemical modification of erythromycin's 9-keto moiety to form an O-methyloxime. | Improved pH stability and hydrophobicity compared to erythromycin.[1][2][3][7][13] |

| Preclinical Evaluation | In vitro and in vivo studies to assess antibacterial activity and pharmacokinetic properties. | Showed broad-spectrum antibacterial activity typical of macrolides.[1][2] Quickly superseded by roxithromycin due to its more favorable profile.[1][2] |

| Clinical Trials | Limited clinical investigation for the treatment of HIV. | Trials were discontinued; specific reasons and data are not widely published.[3][4][5][6][7] |

| Repurposing Efforts | Recent in silico and in vitro studies on antiviral activity. | Identified as a potential inhibitor of SARS-CoV-2 viral entry.[8][9][10][11][12] |

Synthesis of this compound

Experimental Protocol: General Synthesis of Erythromycin A 9-Oxime (Precursor to this compound)

This protocol is a generalized representation based on patent literature and does not constitute a definitive, validated procedure for this compound.

Materials:

-

Erythromycin A

-

Hydroxylamine (aqueous solution)

-

Mildly polar solvent (e.g., isopropanol, ethanol)

-

Mild acid catalyst (e.g., acetic acid, formic acid)

Procedure:

-

Erythromycin A is dissolved in a mildly polar solvent such as isopropanol or ethanol.

-

An aqueous solution of hydroxylamine is added to the erythromycin solution to form a reaction mixture.

-

A mild acid catalyst, such as acetic acid, is added to the reaction mixture.

-

The reaction is maintained at a suitable temperature (e.g., 35°C to 65°C) for a sufficient period to allow for the formation of the 9-oxime.

-

The resulting erythromycin A 9-oxime is then isolated and purified. This intermediate would then undergo a subsequent O-methylation step to yield this compound.

Note: The synthesis of erythromycin A oximes can result in both E and Z isomers. The E isomer is the biologically active precursor for many semi-synthetic macrolides.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Key Steps in the Mechanism of Action:

-

Binding to the Ribosome: this compound binds to the 50S subunit of the bacterial ribosome. Some sources also mention binding to the 30S subunit, though the primary interaction for macrolides is with the 50S subunit.[1]

-

Blocking the Polypeptide Exit Tunnel: The binding site is located within the polypeptide exit tunnel of the 50S subunit.[3][4][6][7][13][14]

-

Inhibition of Protein Elongation: By binding within this tunnel, this compound physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

-

Bacteriostatic Effect: This disruption of protein synthesis prevents the bacteria from multiplying, resulting in a bacteriostatic effect.[15]

This mechanism of action is selective for bacteria because eukaryotic cells have 80S ribosomes (composed of 40S and 60S subunits), which have a different structure and do not bind macrolides with high affinity.[15]

References

- 1. glpbio.com [glpbio.com]

- 2. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]

- 4. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]

- 5. angenechemical.com [angenechemical.com]

- 6. gilead.com [gilead.com]

- 7. “The effect of 48-weeks azithromycin therapy on levels of soluble biomarkers associated with HIV-associated chronic lung disease” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cejph.szu.cz [cejph.szu.cz]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity Against SARS‑CoV‑2 Variants Using in Silico and in Vitro Approaches [jmicrobiol.or.kr]

- 13. data.epo.org [data.epo.org]

- 14. file.glpbio.com [file.glpbio.com]

- 15. This compound, CAS [[53066-26-5]] | BIOZOL [biozol.de]

In Vitro Activity of Roxithromycin Against Bacterial Pathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Roxithromycin, a semi-synthetic macrolide antibiotic. Roxithromycin demonstrates a broad spectrum of activity against various bacterial pathogens, particularly those associated with respiratory and soft tissue infections. This document summarizes key quantitative data on its efficacy, details the experimental methodologies used for its evaluation, and provides visual representations of critical experimental workflows.

Mechanism of Action

Roxithromycin, a derivative of erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2][3][4] This binding action obstructs the exit tunnel for newly synthesized polypeptide chains, thereby preventing the elongation of proteins essential for bacterial growth and replication.[2] While primarily considered a bacteriostatic agent, meaning it inhibits bacterial growth, it can exhibit bactericidal properties at higher concentrations.[2][3]

Data Presentation: In Vitro Susceptibility of Bacterial Pathogens to Roxithromycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Roxithromycin against a range of clinically relevant bacterial pathogens. The data is compiled from various studies and presented to facilitate a comparative analysis of its in vitro efficacy.

Table 1: In Vitro Activity of Roxithromycin against Common Respiratory Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.008 - 0.063[5] | Not Reported | Not Reported |

| Streptococcus pyogenes | Not Reported | Not Reported | Not Reported |

| Haemophilus influenzae | Not Reported | Not Reported | Not Reported |

| Moraxella catarrhalis | Not Reported | Not Reported | Not Reported |

| Mycoplasma pneumoniae | 0.008 - 0.063[5] | Not Reported | Not Reported |

| Legionella pneumophila | Not Reported | Not Reported | Not Reported |

| Chlamydia psittaci | Not Reported | Not Reported | Not Reported |

Table 2: In Vitro Activity of Roxithromycin against Other Significant Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Not Reported | Not Reported | Not Reported |

| Corynebacterium sp. | Not Reported | Not Reported | Not Reported |

| Bacteroides fragilis | Not Reported | Not Reported | Not Reported |

| Gardnerella vaginalis | Not Reported | Not Reported | Not Reported |

| Neisseria gonorrhoeae | Not Reported | Not Reported | Not Reported |

Note: "Not Reported" indicates that the specific values were not available in the reviewed literature. The provided MIC ranges are based on the available search results.

Experimental Protocols

The determination of the in vitro activity of Roxithromycin, specifically the Minimum Inhibitory Concentration (MIC), is crucial for understanding its efficacy. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Macrodilution Method

This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

-

Preparation of Antimicrobial Agent: A stock solution of Roxithromycin is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test tubes.

-

Incubation: The tubes containing the different concentrations of Roxithromycin and the bacterial inoculum are incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the growth of the test organism.

-

Interpretation: The MIC is recorded as the lowest concentration of Roxithromycin that shows no visible turbidity or growth.

2. Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of Roxithromycin.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth macrodilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Interpretation: The MIC is the lowest concentration of Roxithromycin that inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the in vitro assessment of Roxithromycin.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Mechanism of Action of Roxithromycin.

References

- 1. Roxithromycin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 3. What is Roxithromycin used for? [synapse.patsnap.com]

- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activity of macrolides against organisms responsible for respiratory infection with emphasis on Mycoplasma and Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Chemical Stability of Lexithromycin and Erythromycin: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemical stability profiles of lexithromycin and erythromycin.

This technical guide provides a detailed comparative analysis of the chemical stability of the macrolide antibiotics erythromycin and this compound. Erythromycin, a widely used antibiotic, is known for its instability in acidic environments, which limits its oral bioavailability. This compound, a semi-synthetic derivative of erythromycin, has been designed to overcome this limitation through structural modification, resulting in significantly improved acid stability.

This guide will delve into the structural differences between the two molecules, their degradation pathways, and a quantitative comparison of their stability under various conditions. Detailed experimental protocols for assessing macrolide stability are also provided, along with visualizations of key chemical processes and experimental workflows.

Structural Differences and the Basis of Enhanced Stability

Erythromycin A is a 14-membered macrolide antibiotic characterized by a lactone ring, two sugar moieties (L-cladinose and D-desosamine), and a ketone group at the C9 position. It is this C9 ketone that is the primary culprit for the drug's instability in acidic conditions. In the presence of acid, the hydroxyl groups at C6 and C12 can react with the C9 ketone, leading to an intramolecular cyclization reaction. This process results in the formation of inactive degradation products, namely anhydroerythromycin A.

This compound, on the other hand, is a semi-synthetic derivative of erythromycin where the C9 ketone has been converted to an O-methyloxime. This structural modification blocks the intramolecular cyclization pathway that is responsible for the acid-catalyzed degradation of erythromycin. By eliminating this reactive site, this compound exhibits significantly greater stability in acidic environments, which is a critical factor for improved oral absorption and bioavailability.

Quantitative Comparison of Chemical Stability

While specific quantitative stability data for this compound is not extensively available in published literature, a closely related and well-studied 9-oxime derivative, roxithromycin, can be used as a proxy to provide a quantitative comparison with erythromycin. The structural modification in roxithromycin is very similar to that in this compound and confers a comparable enhancement in acid stability.

The following table summarizes the degradation kinetics of erythromycin and roxithromycin under acidic conditions.

| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Time for 10% Decay (t₉₀) |

| Erythromycin A | 2.0 | 37 | - | - | 3.7 seconds[1][2] |

| Roxithromycin | 1.0 | Not Specified | 0.1066 min⁻¹[3] | ~6.5 minutes | - |

| Roxithromycin | 1.2 | Not Specified | 0.0994 min⁻¹[3] | ~7.0 minutes | - |

| Roxithromycin | 1.3 | Not Specified | 0.0400 min⁻¹[3] | ~17.3 minutes | - |

| Roxithromycin | 1.8 | Not Specified | 0.0136 min⁻¹[3] | ~51.0 minutes | - |

| Roxithromycin | 3.0 | Not Specified | 0.0022 min⁻¹[3] | ~315 minutes | - |

As the data clearly indicates, erythromycin degrades extremely rapidly in a highly acidic environment, with 10% of the drug lost in mere seconds. In contrast, roxithromycin is substantially more stable, with a degradation rate that is highly dependent on the pH but significantly slower than that of erythromycin under comparable acidic conditions. This enhanced stability is directly attributable to the modification at the C9 position.

Degradation Pathways

The degradation pathways of erythromycin and the more stable 9-oxime derivatives are fundamentally different, as illustrated in the diagrams below.

Figure 1: Acid-catalyzed degradation pathway of Erythromycin A.

Erythromycin's degradation is a multi-step process initiated by the protonation of the C9 ketone in an acidic medium, followed by an intramolecular nucleophilic attack from the C6 or C12 hydroxyl group to form a hemiketal intermediate. Subsequent dehydration leads to the formation of the inactive spiroketal degradation product, anhydroerythromycin A.[1][2]

Figure 2: Chemical stability of this compound under acidic conditions.

In contrast, the C9 O-methyloxime group in this compound is not susceptible to this intramolecular reaction. Consequently, the primary degradation pathway for this compound and its analogs under acidic conditions is a much slower hydrolysis of the glycosidic bonds linking the sugar moieties to the macrolide ring. This results in a significantly more stable molecule in the acidic environment of the stomach.

Experimental Protocols for Stability Testing

The assessment of the chemical stability of macrolide antibiotics is typically conducted through forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. These studies expose the drug substance to various stress conditions to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

A typical forced degradation study for a macrolide antibiotic would involve the following conditions:

-

Acidic Hydrolysis: The drug substance is dissolved in a solution of hydrochloric acid (e.g., 0.1 M to 1 M HCl) and incubated at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period. Samples are withdrawn at various time points for analysis.

-

Alkaline Hydrolysis: The drug substance is dissolved in a solution of sodium hydroxide (e.g., 0.1 M to 1 M NaOH) and subjected to similar incubation conditions as in the acidic hydrolysis study.

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for an extended period.

-

Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV and visible light to assess its photosensitivity.

Figure 3: General experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of the parent drug and its degradation products. A typical HPLC method for macrolide antibiotics would have the following components:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection is most commonly used, with the wavelength set to the absorbance maximum of the macrolide antibiotic (typically around 210-215 nm).

-

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Structure-Stability Relationship

The enhanced chemical stability of this compound and its analogs is a direct consequence of a rational drug design strategy. The relationship between the chemical structure and stability can be summarized as follows:

Figure 4: The relationship between chemical structure and acid stability.

Conclusion

The chemical stability of macrolide antibiotics is a critical determinant of their clinical utility, particularly for oral administration. Erythromycin's inherent instability in acidic conditions poses a significant challenge, leading to the development of more stable derivatives like this compound. The modification of the C9 ketone to an O-methyloxime in this compound effectively blocks the primary degradation pathway, resulting in a molecule with substantially improved acid stability. This enhanced stability is expected to translate to improved oral bioavailability and more consistent therapeutic efficacy. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued evaluation and development of chemically stable and effective macrolide antibiotics.

References

preliminary studies on Lexithromycin efficacy

An extensive search for preliminary studies on the efficacy of a drug named "Lexithromycin" has yielded no results. This suggests that "this compound" may be a fictional name, a highly novel compound not yet disclosed in public literature, or an internal codename for a drug that has not been publicly detailed.

Without accessible data from preclinical or clinical studies, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the availability of foundational research, which appears to be non-existent in the public domain for a substance with this name.

Researchers, scientists, and drug development professionals seeking information on novel macrolide antibiotics or similar compounds are encouraged to consult scientific databases such as PubMed, Scopus, and ClinicalTrials.gov for published and ongoing studies on related, publicly documented therapeutic agents. Should "this compound" be an alternative name for a known compound or a recent discovery, future publications will be necessary to enable a thorough review of its efficacy.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a novel macrolide antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy, establishing appropriate breakpoints for clinical use, and monitoring the emergence of resistance. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) and susceptibility of bacteria to this compound using standardized broth microdilution, agar dilution, and disk diffusion methods.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against reference quality control (QC) strains. These values should be used as a guide for validating test performance.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Quality Control Ranges

| Quality Control Strain | MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |

| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |

| Streptococcus pneumoniae ATCC® 49619™ | 0.06 - 0.25 |

| Haemophilus influenzae ATCC® 49247™ | 1 - 4 |

| Escherichia coli ATCC® 25922™ | 8 - 32 |

Table 2: this compound Disk Diffusion Quality Control Zone Diameter Ranges

| Quality Control Strain | Disk Potency | Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC® 25923™ | 15 µg | 22 - 30 |

| Haemophilus influenzae ATCC® 49247™ | 15 µg | 18 - 26 |

| Escherichia coli ATCC® 25922™ | 15 µg | 14 - 20 |

Experimental Protocols

Broth Microdilution MIC Method

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4][5][6]

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

-

Sterile 96-well microtiter plates[2]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.[2]

-

Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2]

-

Column 11 serves as the positive control (growth control, no antibiotic), and column 12 serves as the negative control (sterility control, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with the diluted bacterial suspension. The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

-

-

Interpretation of Results:

Agar Dilution MIC Method

This method is an alternative for determining the MIC, particularly for fastidious organisms.[1]

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)[3]

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each this compound dilution to 9 parts of molten MHA to create plates with the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free plate as a growth control.

-

-

Inoculum Preparation:

-

Prepare the inoculum as described in the broth microdilution method, but dilute the 0.5 McFarland suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

-

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.[7][9]

Materials:

-

This compound disks (15 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs[7]

-

Forceps or disk dispenser[11]

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare the inoculum as described in the broth microdilution method to match a 0.5 McFarland standard.[12]

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[12]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]

-

-

Application of Disks:

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[10]

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established breakpoints.

-

Visualizations

References

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. pdb.apec.org [pdb.apec.org]

- 10. microbenotes.com [microbenotes.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. asm.org [asm.org]

Application Notes and Protocols for Lexithromycin Minimum Inhibitory Concentration (MIC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Like other macrolides, it is designed to have improved pharmacokinetic properties, such as better absorption and stability, compared to its parent compound.[1] Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis and are used to treat a variety of bacterial infections.[2]

Note on Data Availability: As of the latest literature review, specific and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial pathogens is not extensively available in the public domain. Clinical trials involving this compound for the treatment of HIV were discontinued, and as such, detailed preclinical and clinical data on its antibacterial spectrum are scarce.[1]

Therefore, to provide a comprehensive and practical guide for researchers, this document will utilize MIC data for Roxithromycin , a closely related and well-characterized semi-synthetic macrolide, as a representative example. Roxithromycin shares a similar 14-membered lactone ring structure and mechanism of action with this compound, making its MIC data a relevant and informative substitute for illustrating the application of MIC assay protocols.[2]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] The primary target for macrolides is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of the 50S subunit, this compound blocks the exit tunnel from which nascent polypeptide chains emerge. This action prevents the elongation of the peptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth.[2] While generally considered bacteriostatic, at higher concentrations, macrolides can exhibit bactericidal activity against some susceptible bacterial strains.

Spectrum of Activity

Based on the activity of the closely related macrolide Roxithromycin, this compound is expected to have a spectrum of activity that includes a range of Gram-positive and some Gram-negative bacteria. The anticipated spectrum of activity for this compound includes, but is not limited to:

-

Gram-positive bacteria: Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (methicillin-susceptible strains).[3][4][5]

-

Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Legionella pneumophila.[4][5][6]

-

Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis.[4][5]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Roxithromycin

The following tables summarize the in vitro activity of Roxithromycin against common respiratory pathogens. The data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), and the overall range of MICs observed in various studies.

Table 1: In Vitro Activity of Roxithromycin against Streptococcus pneumoniae

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Varies | 0.06 | 0.125 | Not Specified | [7] |

| Not Specified | 2 | 4 | Not Specified | [8] |

| 79 | Not Specified | >2 | 0.008 - >2 | [9] |

| >916 (invasive) | Not Specified | Not Specified | ≤0.25 - ≥8 | [10] |

Table 2: In Vitro Activity of Roxithromycin against Haemophilus influenzae

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 100 | 4 | 8 | Not Specified | [6] |

| 40 | Not Specified | Not Specified | 0.5 - 4 | [11] |

| 62 | Not Specified | Not Specified | Not Specified | [12] |

Table 3: In Vitro Activity of Roxithromycin against Staphylococcus aureus (Methicillin-Susceptible)

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols for MIC Determination

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method

This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., CAMHB with 2.5-5% lysed horse blood for S. pneumoniae, or Haemophilus Test Medium for H. influenzae).

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or sterile water)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. The choice of solvent will depend on the solubility of this compound.

-

Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the starting this compound solution to the first well of each row to be tested. This will result in a total volume of 200 µL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation of Microtiter Plates:

-

Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2 for S. pneumoniae) may be required.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

For fastidious organisms, use supplemented agar (e.g., MHA with 5% sheep blood for S. pneumoniae).

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

-

Add 1 part of each this compound stock solution to 9 parts of molten agar to create a series of plates with two-fold dilutions of the antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspension. Each spot should contain approximately 1-2 µL of the inoculum.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

-

Visualizations

Signaling Pathway Affected by Macrolides

Macrolide antibiotics, in addition to their primary antibacterial activity, can also modulate bacterial signaling pathways, particularly those involved in virulence and biofilm formation. One such pathway is the quorum-sensing system.

References

- 1. medkoo.com [medkoo.com]

- 2. Roxithromycin - Wikipedia [en.wikipedia.org]

- 3. [Antimicrobial activities of roxithromycin against recently obtained clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]

- 11. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phfscience.nz [phfscience.nz]

Application Notes and Protocols for Roxithromycin in Animal Models of Infectious Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is structurally related to erythromycin and exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its favorable pharmacokinetic profile, characterized by good oral absorption and high tissue penetration, makes it an effective agent for various infections. This document provides detailed application notes and protocols for the use of roxithromycin in established animal models of infectious diseases, based on available preclinical research. These models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of roxithromycin, thereby guiding its clinical development and application.

Data Presentation

Table 1: Efficacy of Roxithromycin in Various Animal Infection Models

| Infection Model | Animal Species | Pathogen | Roxithromycin Dosage | Key Efficacy Parameters | Outcome | Reference |

| Respiratory Tract Infection | BALB/c Mice | Haemophilus influenzae | 2.5 or 5.0 mg/kg/day, orally for 14 days | Inhibition of pathological changes in lung tissues | Dose-dependent inhibition of lung pathology.[1] | [1] |

| Disseminated Infection | Beige Mice | Mycobacterium avium complex | Not specified | Reduction in bacteremia, mortality, and bacterial load in liver and spleen | Roxithromycin alone reduced bacteremia and mortality. Combination with ethambutol significantly reduced splenic bacterial load.[2][3] | [2][3] |

| Endocarditis | Rabbit | Staphylococcus epidermidis (methicillin-susceptible) | Not specified | Reduction in microbial burden in endocardial vegetations | Inferior to erythromycin in reducing microbial burden.[2] | [2] |

| Thigh Infection | Mice (monocytopenic or granulocytopenic/monocytopenic) | Staphylococcus aureus | Not specified | Reduction in CFU per thigh | Efficacy maintained in monocytopenic mice but markedly decreased in granulocytopenic/monocytopenic mice, indicating a significant role for granulocytes in antibiotic efficacy. | |

| Respiratory Injury (non-infectious) | Rat | Sulfur Mustard-induced | 10, 20, or 40 mg/kg, orally | Amelioration of lung and tracheal histopathological changes | Dose-dependent protection against chemical-induced lung injury, particularly in the upper respiratory tract. |

Table 2: Pharmacokinetic Parameters of Roxithromycin in Animal Models

| Animal Species | Dosage | Key Pharmacokinetic Parameters | Reference |

| Beagle Dogs | 20 mg/kg, single intravenous dose | Vc = 2.59 L; k10 = 0.08/h; k12 = 0.26/h; k21 = 0.40/h; EC50 (for IL-6 inhibition) = 21.07 mg/L | [4] |

| Humans (for comparison) | 150 mg twice daily or 300 mg once daily | Plasma half-life: ~12 hours; Time to steady state: ~4 days | [5] |

Experimental Protocols

Murine Model of Respiratory Tract Infection with Haemophilus influenzae

This protocol is adapted from a study evaluating the effect of roxithromycin on respiratory bacterial infections in mice.[1]

Objective: To assess the in vivo efficacy of roxithromycin in a murine model of Haemophilus influenzae respiratory infection.

Materials:

-

BALB/c mice (female)

-

Haemophilus influenzae strain

-

Roxithromycin

-

Vehicle for oral administration (e.g., sterile water or saline)

-

Anesthetic agent

-

Equipment for nasal inoculation

-

Histopathology equipment

Protocol:

-

Animal Acclimatization: House BALB/c mice under standard laboratory conditions for at least one week prior to the experiment.

-

Drug Administration:

-

Divide mice into three groups: control, low-dose roxithromycin (2.5 mg/kg), and high-dose roxithromycin (5.0 mg/kg).

-

Administer roxithromycin or vehicle orally once daily for 14 consecutive days.

-

-

Infection:

-

Two days after the final drug administration, anesthetize the mice.

-

Nasally infect the mice with a suspension of Haemophilus influenzae.

-

-

Endpoint Analysis:

-

At a predetermined time point post-infection, euthanize the mice.

-

Excise the lungs for histopathological examination to assess the extent of pathological changes.

-

(Optional) Homogenize a portion of the lung tissue for quantitative bacterial culture to determine bacterial load.

-

(Optional) Analyze lung tissue or bronchoalveolar lavage fluid for inflammatory markers (e.g., 2',5'-oligoadenylate synthetase).

-

Experimental Workflow:

Caption: Workflow for Murine Respiratory Infection Model.

Rabbit Model of Bacterial Endocarditis

The following is a generalized protocol for establishing experimental endocarditis in rabbits, a model in which the efficacy of roxithromycin has been compared to other antibiotics.[2]

Objective: To evaluate the efficacy of roxithromycin in a rabbit model of bacterial endocarditis.

Materials:

-

New Zealand White rabbits (male, 2-3 kg)

-

Staphylococcus epidermidis strain

-

Polyethylene catheter

-

Surgical instruments

-

Anesthetic and analgesic agents

-

Roxithromycin and comparator antibiotics (e.g., erythromycin)

-

Saline

-

Equipment for intravenous injection and blood collection

-

Equipment for tissue homogenization and quantitative bacteriology

Protocol:

-

Induction of Non-bacterial Thrombotic Endocarditis:

-

Anesthetize the rabbit.

-

Surgically insert a polyethylene catheter through the carotid artery into the left ventricle to induce trauma to the aortic valve, leading to the formation of sterile vegetations.

-

-

Bacterial Challenge:

-

24 hours after catheter placement, intravenously inject a suspension of Staphylococcus epidermidis to induce bacterial endocarditis.

-

-

Treatment:

-

Randomize infected rabbits into treatment (roxithromycin, comparator antibiotic) and control groups.

-

Initiate antibiotic therapy at a specified time post-infection and continue for a defined duration. Administer drugs intravenously or via another appropriate route.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the rabbits.

-

Aseptically remove the heart and excise the aortic valve vegetations.

-

Weigh the vegetations, homogenize them in saline, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/gram of vegetation).

-

(Optional) Collect blood samples during the treatment period to determine the pharmacokinetic profile of the antibiotics.

-

Signaling Pathway:

Caption: Pathogenesis of Experimental Endocarditis.

Neutropenic Mouse Thigh Infection Model